N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
The compound N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide features a 5,6-dihydro-1,4-oxathiine core fused to a phenyl group and a carboxamide moiety. The carboxamide nitrogen is substituted with a 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl group, conferring unique steric and electronic properties. This structure shares similarities with sulfonamide derivatives and heterocyclic carboxamides studied for enzyme inhibition, particularly against human carbonic anhydrase I (hCA I) .
Properties
Molecular Formula |
C25H30N2O3S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C25H30N2O3S/c1-29-21-12-10-19(11-13-21)22(27-14-6-3-7-15-27)18-26-25(28)23-24(31-17-16-30-23)20-8-4-2-5-9-20/h2,4-5,8-13,22H,3,6-7,14-18H2,1H3,(H,26,28) |
InChI Key |
CXPCRDVOBHOJHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclocondensation of Thioacetic Acid Derivatives
-
Reagents : 2-Chloroacetophenone, sodium sulfide (Na₂S·9H₂O), thioglycolic acid.
-
Conditions : Reflux in ethanol (78°C, 12 h).
-
Mechanism :
-
Yield : 68–72% after recrystallization (ethanol/water).
Method B: Oxidative Coupling of Thiols
Method A: Reductive Amination
Method B: Nucleophilic Substitution
-
Reagents :
-
2-Bromo-1-(4-methoxyphenyl)ethane
-
Piperidine (excess)
-
-
Conditions : K₂CO₃, DMF, 60°C, 8 h.
Amide Bond Formation: Final Coupling Step
Carboxylic Acid Activation
Method A: Schlenk Technique
Method B: EDCI/HOBt-Mediated Coupling
-
Reagents :
-
Oxathiine carboxylic acid (1 eq)
-
EDCI (1.5 eq), HOBt (1.5 eq)
-
Amine (1.1 eq)
-
-
Conditions : DCM, rt, 24 h.
Industrial-Scale Optimization
Continuous Flow Synthesis
Process :
-
Step 1 : Oxathiine ring formation in a packed-bed reactor (TiO₂ catalyst, 100°C, 2 min residence time).
-
Step 2 : Reductive amination in a microreactor (H₂ gas, Pd/C catalyst, 50 bar).
-
Step 3 : Amide coupling via static mixer (EDCI/HOBt, 25°C).
Advantages : -
92% overall yield.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Oxathiine Ring Instability
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 5,6-dihydro-1,4-oxathiine ring in the target compound distinguishes it from analogs with oxygen-containing dioxine or sulfur-free heterocycles. Key comparisons include:
- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a) : Replacing the oxathiine sulfur with oxygen (dioxine) reduces hCA I inhibitory activity slightly, suggesting sulfur enhances binding interactions (e.g., via hydrophobic or polar interactions) .
- Thieno[3,2-b]pyrrole-5-carboxamide derivatives: Thieno derivatives exhibit higher hCA I inhibition than furo analogs, underscoring the importance of sulfur in heterocycles .
Substituent Effects on the Carboxamide Nitrogen
The 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl substituent in the target compound contrasts with other substituents in analogs:
- N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide (Compound 8b): An ethyl group at position 4 enhances activity compared to benzyl (8c) or 2-fluorobenzyl (8d) groups, indicating smaller alkyl chains optimize steric fit .
Structural Analogs with Piperidine and Methoxyphenyl Motifs
- AM251 (Cannabinoid Antagonist): Contains a piperidinyl group and iodophenyl substituent but lacks the oxathiine-carboxamide core.
- 3-Phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide : The piperidinylsulfonyl group may enhance solubility compared to the target compound’s methoxyphenyl-piperidinyl ethyl chain, though activity data are unavailable .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Sulfur vs. Oxygen in Heterocycles: The oxathiine sulfur likely improves hCA I binding compared to dioxine oxygen, as seen in thieno vs. furo derivatives .
- Substituent Flexibility : Prolonged chains between the sulfonamide and oxathiine (e.g., propyl in 3-phenyl-N-propyl-oxathiine-2-carboxamide) minimally affect activity, but bulkier groups (e.g., benzyl) reduce efficacy .
- Piperidine vs. Pyridine : The piperidinyl group in the target compound may enhance lipid solubility and CNS penetration compared to pyridyl analogs .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O2S |
| Molecular Weight | 397.54 g/mol |
| CAS Number | 853333-50-3 |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Interaction : It may interact with various receptors, including opioid and serotonin receptors, which are crucial in modulating pain and mood.
- Enzyme Modulation : The compound might influence enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
- Cell Signaling Pathways : It may alter key signaling pathways that regulate cellular responses to external stimuli.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Activity
A study conducted using the National Cancer Institute’s (NCI) Developmental Therapeutics Program protocol evaluated the anticancer potential of the compound against a panel of cancer cell lines. The results showed:
| Cancer Type | Sensitivity at 10 µM |
|---|---|
| Leukemia | Moderate |
| Colon Cancer | Low |
| Melanoma | Low |
| Breast Cancer | Not Sensitive |
The compound displayed low cytotoxicity but showed some activity against leukemia cell lines, indicating potential for further development in cancer therapeutics .
Analgesic Effects
Preliminary studies suggest that the compound may possess analgesic properties similar to those of opioid analgesics. Its interaction with opioid receptors could provide a basis for its pain-relieving effects. Further investigations are required to elucidate its efficacy and safety profile in pain management.
Case Studies and Research Findings
Several studies have been conducted to assess the pharmacological profile of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines, particularly leukemia. This suggests a potential role as an anticancer agent .
- Animal Models : Animal studies indicated that administration of the compound resulted in reduced pain responses compared to control groups, supporting its potential as an analgesic.
- Comparative Studies : Comparative studies with known analgesics showed that while this compound had lower potency, it exhibited a favorable side effect profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
